Product packaging for 1,4,6,9-Tetrachlorodibenzofuran(Cat. No.:CAS No. 70648-19-0)

1,4,6,9-Tetrachlorodibenzofuran

Cat. No.: B3066131
CAS No.: 70648-19-0
M. Wt: 306 g/mol
InChI Key: JAYSBJFHDJOMGZ-UHFFFAOYSA-N
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Description

1,4,6,9-Tetrachlorodibenzofuran is a congener of the polychlorinated dibenzofuran (PCDF) family, a group of environmentally persistent organic pollutants. This compound is characterized by the molecular formula C12H4Cl4O and an average molecular weight of 305.97 g/mol . It is not a commercial product but is formed as an unintentional byproduct of industrial processes and combustion, making it a critical target for environmental monitoring . This high-purity standard is designed to support analytical research, particularly in the development and calibration of detection methods. Research in this area focuses on innovative techniques, such as the use of synthetic dioxin-binding peptides in assays, which aim to provide simpler and more rapid detection as an alternative to traditional, time-consuming gas chromatography-mass spectrometry (GC/MS) methods . As part of the PCDF family, its study is essential for understanding the environmental fate, congener-specific toxicity, and biological impact of halogenated aromatic hydrocarbons. Researchers utilize this standard to investigate mechanisms of action related to the aryl hydrocarbon receptor (AhR) and the resultant toxicological effects, which can include hepatic steatosis and disruptions in metabolic pathways, as observed with structurally similar compounds like 2,3,7,8-Tetrachlorodibenzofuran . This product is intended for research use by qualified laboratory personnel. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl4O B3066131 1,4,6,9-Tetrachlorodibenzofuran CAS No. 70648-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,6,9-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYSBJFHDJOMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220934
Record name 1,4,6,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70648-19-0
Record name 1,4,6,9-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,6,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,6,9-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NE3E4P5NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Mechanistic Investigations of 1,4,6,9 Tetrachlorodibenzofuran

Thermochemical Synthesis Routes of Polychlorinated Dibenzofurans

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that can be formed through various thermochemical pathways. wikipedia.org These routes are broadly categorized into precursor-based formation and de novo synthesis, particularly during industrial and combustion processes. tandfonline.comdss.go.th The specific arrangement of chlorine atoms on the dibenzofuran (B1670420) structure, known as congeners, is influenced by the formation mechanism. researchgate.net

Precursor-Based Formation Mechanisms

The formation of PCDFs from precursor compounds is a significant pathway, often involving widely used industrial chemicals like chlorophenols and chlorobenzenes. tandfonline.comresearchgate.net These reactions can occur under various conditions and are influenced by factors such as temperature, the presence of catalysts, and the specific precursors involved.

Role of Chlorophenols and Related Phenoxy Radicals

Chlorophenols are well-established precursors in the formation of PCDFs. tandfonline.comresearchgate.net The process is initiated by the formation of chlorophenoxy radicals, which are highly reactive intermediates. researchgate.net These radicals can be generated from chlorophenols through the loss of a hydrogen atom from the hydroxyl group. researchgate.net

The subsequent reactions of these radicals are complex and can lead to a variety of PCDF congeners. The specific structure of the initial chlorophenol plays a crucial role in determining the final PCDF isomer pattern. researchgate.net For instance, the pyrolysis of specific chlorophenols like 2,4,6-trichlorophenol (B30397) has been shown to lead to the selective formation of certain tetrachlorodibenzo-p-dioxin (TCDD) isomers, such as 1,3,6,8-TCDD and 1,3,7,9-TCDD. researchgate.net

Condensation Reactions and Surface-Catalyzed Processes

Condensation reactions are a key step in the formation of PCDFs from precursors. dss.go.th These reactions involve the joining of two precursor molecules, often facilitated by a catalyst. mdpi.com Surface-catalyzed reactions, particularly on fly ash from combustion processes, are major contributors to PCDF formation. researchgate.net

Transition metals, such as copper and iron, present in fly ash act as catalysts, promoting the condensation of precursors like chlorophenols. nih.govresearchgate.net The mechanism can proceed through two primary schemes: the Langmuir-Hinshelwood (L-H) mechanism, where two adsorbed species react, and the Eley-Rideal (E-R) mechanism, where a gas-phase molecule reacts with an adsorbed species. nih.gov Studies have shown that PCDF formation often follows the L-H mechanism. nih.gov The catalytic surface, such as copper (II) oxide (CuO), facilitates the oxidation of precursors. nih.gov

The condensation reactions can be quite complex. For example, in the presence of a catalyst, two molecules can join together with the expulsion of a water molecule to form a new bond. mdpi.com This type of reaction is crucial in the synthesis of larger molecules from smaller precursors.

De Novo Synthesis from Carbonaceous Matrices

De novo synthesis is another significant pathway for PCDF formation, particularly in high-temperature environments like incinerators. dss.go.th This process involves the formation of PCDFs from a carbon matrix in the presence of chlorine and oxygen, without the involvement of well-defined aromatic precursors. dss.go.th

Mechanisms during Incineration and Combustion Processes

During incineration and combustion, PCDFs can be formed from particulate organic carbon present in fly ash and an inorganic chloride source. dss.go.th This "de novo" pathway is a breakdown reaction of the carbon matrix, where pre-existing structures within the carbon are chlorinated and incorporate oxygen to form PCDFs. dss.go.th

The process is influenced by several factors, including temperature, oxygen concentration, and the presence of metal catalysts. wikipedia.org The temperature range for de novo synthesis is typically between 200°C and 400°C. aaqr.org The composition of the fly ash matrix also plays a crucial role, with silicate (B1173343) structures promoting the formation of highly chlorinated compounds. researchgate.netnih.gov In contrast, alkaline matrices tend to result in lower chlorinated homologues and reduced formation rates. researchgate.netnih.gov

Isomer Fingerprints Favoring 1,4,6,9-Substituted Congeners in Specific Thermal Processes

Isomer fingerprints, or the relative distribution of different congeners, in environmental samples or emissions can provide clues about their formation pathways. While many thermal processes, like waste incineration, produce a complex mixture of PCDF isomers, certain conditions can favor specific substitution patterns.

The stability of the 1,4,6,9-substitution pattern is a key factor. For the related class of polychlorinated dibenzo-p-dioxins (PCDDs), photolytic degradation of higher chlorinated congeners, such as octachlorodibenzo-p-dioxin (B131699) (octaCDD), has been shown to preferentially remove chlorine atoms from the lateral positions, resulting in 1,4,6,9-tetraCDD as the primary tetrachloro isomer. aps.org This suggests that the 1,4,6,9-substituted structure is relatively stable. Similarly, studies have noted that dioxin congeners with chlorine atoms at the 2,3,7, and 8 positions are more susceptible to degradation than those substituted at the 1,4,6, and 9 positions, which could lead to an enrichment of the latter in aged environmental samples. nih.gov

However, the formation from precursors like chlorophenols tells a different story. Quantum chemical studies have indicated that PCDF congeners with chlorine substitution at the 9-position are "hardly formed" from chlorophenol precursors. scies.org This difficulty is attributed to the molecular orbital energy gap, suggesting that precursor-driven synthesis pathways in some thermal processes may not favor the formation of 1,4,6,9-TCDF. scies.org Therefore, the "fingerprint" can vary significantly depending on the dominant formation mechanism—whether it is through the degradation of larger molecules or synthesis from smaller precursors. Isomer profiles of PCDD/Fs from combustion sources are often complex and differ from those associated with specific chemical products, which tend to have fewer, more characteristic isomers. scies.org

Influence of Reaction Conditions (e.g., Temperature, Presence of Metals like Copper)

The conditions under which thermal processes occur have a profound influence on both the quantity and the specific isomer profile of the PCDFs formed, including 1,4,6,9-TCDF.

Temperature: Temperature is a critical parameter dictating the dominant formation pathway. Homogeneous gas-phase reactions of precursors, such as chlorophenols, are typically studied in a temperature range of 600 to 1200 K (327 to 927 °C). nih.govnih.gov Theoretical studies show that the ratio of PCDDs to PCDFs formed is strongly dependent on the reaction temperature. nih.gov In municipal solid waste incinerators, different temperature zones facilitate different reactions; for example, heterogeneous reactions involving solid-gas phases occur at lower temperatures (200–400 °C), while homogeneous gas-phase reactions dominate at higher temperatures (500–800 °C).

Presence of Metals: Metal catalysts, particularly copper, play a significant role in PCDF formation. Studies using copper(II) chloride (CuCl₂) as a catalyst with phenol (B47542) precursors at 400°C have shown that the formation of dibenzofuran (DF) and PCDFs is favored over the formation of dibenzo-p-dioxin (B167043) (DD) and PCDDs. nih.gov In these catalyzed reactions, the resulting PCDF mixture is dominated by lower-chlorinated congeners, and the homologue fraction tends to decrease as the degree of chlorination increases. nih.gov The specific congener distributions from these catalyzed reactions can serve as fingerprints for PCDF formation from phenol precursors. nih.gov Besides copper, other Lewis acids such as iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) can also catalyze these formation reactions.

Unintentional Formation as Impurities in Industrial Products (e.g., Polychlorinated Biphenyls, Coal Tar)

1,4,6,9-TCDF and other PCDF congeners are not produced commercially but are frequently formed as unintentional byproducts in the manufacture of other chemicals.

Polychlorinated Biphenyls (PCBs): Commercial PCB mixtures, such as the Aroclor series, are a significant historical source of PCDF contamination. mst.dk These mixtures, which were widely used as dielectric and coolant fluids, can contain PCDFs as impurities at concentrations ranging from a few milligrams per kilogram (mg/kg) up to 40 mg/kg. mst.dk Furthermore, heating commercial PCB mixtures can lead to the formation of additional, highly toxic PCDFs. mst.dkrsc.org While the most toxic PCDF isomers are typically those with chlorine atoms in the 2,3,7, and 8 positions, the complex chemical processes involved in PCB production and degradation can generate a wide array of congeners.

Coal Tar: Coal tar is a complex mixture of thousands of chemical compounds produced during the high-temperature processing of coal. asphaltinstitute.orgresearchgate.net It contains a high concentration of polycyclic aromatic hydrocarbons (PAHs) and phenolic compounds. asphaltinstitute.org These phenols are known precursors for the formation of PCDFs under certain conditions. nih.gov The analysis of coal tar and materials derived from it, such as coal tar pitch used in road paving, focuses on identifying PAHs and other hazardous components. asphaltinstitute.orgags.org.uk While direct analysis for specific PCDF congeners like 1,4,6,9-TCDF in coal tar is not commonly reported, the presence of high concentrations of precursors makes it a potential source.

Product/SourceContaminant ClassTypical Concentration of PCDFFormation Note
Commercial PCBs Polychlorinated Dibenzofurans (PCDFs)A few mg/kg to 40 mg/kgPresent as manufacturing impurities; can also form when PCBs are heated. mst.dk
Coal Tar PCDF Precursors (e.g., Phenols)HighContains significant quantities of phenolic compounds, which are known precursors to PCDF formation. asphaltinstitute.orgresearchgate.net

Theoretical and Computational Chemistry Studies on Formation Pathways

Theoretical and computational chemistry provides invaluable tools for investigating the complex mechanisms of PCDF formation without the risks of handling these toxic compounds. mdpi.com Methods like Density Functional Theory (DFT) and other quantum chemical approaches are used to model reaction pathways, calculate energy barriers, and predict reaction rates. nih.govnih.govmdpi.combohrium.com

Studies have focused on several key areas:

Precursor Reactions: Quantum mechanical calculations have been performed to map the potential energy surfaces for the formation of PCDD/Fs from chlorophenol precursors like 2-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol. nih.govnih.gov These studies reveal energetically favorable pathways and help determine the rate constants for elementary reaction steps over a wide temperature range (600-1200 K). nih.govnih.gov

Mechanistic Insights: A significant finding from these theoretical models is that for PCDD formation from chlorophenol condensation, at least one chlorine substituent in an ortho position (adjacent to the hydroxyl group) is required. nih.gov Such specific structural requirements, elucidated through computation, help explain the congener patterns observed in real-world processes.

Dibenzofuran Core Formation: DFT has been used to study the fundamental gas-phase chemical pathways leading to the core structure of dibenzofuran. mdpi.combohrium.comnih.gov These models investigate reactions involving precursors like the phenyl radical and phenol, providing a more complete picture of how the basic heterocyclic ring system is constructed during combustion. bohrium.com Atmospheric degradation pathways of the dibenzofuran structure have also been modeled using DFT. nih.gov

These computational approaches allow researchers to build detailed kinetic models that clarify the formation mechanisms of PCDFs in environments like municipal waste incinerators. nih.gov

Degradation and Transformation Processes of 1,4,6,9 Tetrachlorodibenzofuran in Environmental Systems

Atmospheric Transformation Pathways

In the atmosphere, persistent organic pollutants like 1,4,6,9-tetrachlorodibenzofuran are subject to chemical reactions that can lead to their degradation. Gas-phase reactions with hydroxyl radicals (•OH) are considered a significant removal mechanism for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). acs.org

The primary atmospheric degradation pathway for many organic compounds, including this compound, is initiated by hydroxyl radicals (•OH). figshare.com The reaction typically proceeds via the addition of the hydroxyl radical to the aromatic rings of the dibenzofuran (B1670420) structure. researchgate.net Theoretical studies using density functional theory (DFT) have provided insights into these reactions. For polychlorinated dibenzofurans (PCDFs), OH addition reactions at the carbon sites (C1-C4 and the carbon atoms adjacent to the ether linkage) are thermodynamically spontaneous. bohrium.com Kinetic factors are the primary determinant of the branching ratio for the formation of different PCDF-OH adducts. bohrium.com

Theoretical calculations have been employed to estimate the rate constants for the reactions of PCDFs with OH radicals. bohrium.com For instance, the rate constant for the reaction of dibenzofuran (DF) with OH radicals has been calculated to be 2.70 × 10⁻¹¹ cm³·molecule⁻¹·s⁻¹. nih.gov While specific experimental kinetic rate constants for this compound are scarce due to its low vapor pressure and toxicity, theoretical studies provide valuable estimates. figshare.comnih.gov It has been noted that the rate constants for PCDD/Fs are closely related to the number and position of chlorine atoms. nih.gov

Table 1: Theoretical Kinetic Data for OH Radical Reactions with Dibenzofuran and Related Compounds

Compound Theoretical Method Calculated Rate Constant (kOH) at 298 K (cm³·molecule⁻¹·s⁻¹) Reference
Dibenzofuran (DF) Conventional Transition State Theory (TST) 2.70 × 10⁻¹¹ nih.gov

This table presents theoretical data for related compounds to provide context for the reactivity of this compound.

The atmospheric reactivity of PCDFs is significantly influenced by the pattern of chlorine substitution on the dibenzofuran molecule. bohrium.comnih.gov Theoretical studies indicate that the total rate constants of the addition reactions with OH radicals decrease with consecutive chlorination. bohrium.com This suggests that higher chlorinated dibenzofurans are likely to be more persistent in the atmosphere than their lower chlorinated counterparts.

Furthermore, the position of the chlorine atoms plays a crucial role. Substitution at the C1 position has been found to have a more adverse effect on the reaction rate constant than substitution at other positions. bohrium.com OH addition reactions occurring at chlorinated C1-C4 sites are considered negligible compared to those at non-fluorinated positions in similar compounds. bohrium.com For PCDFs, the primary oxidation products under atmospheric conditions are expected to be substituted dibenzofuranols. bohrium.com

Biotransformation and Biodegradation Processes

In soil and sediment, microbial activity is a key factor in the transformation of this compound. nih.gov Both anaerobic and aerobic microorganisms have demonstrated the ability to degrade chlorinated dibenzofurans, offering potential for bioremediation. nih.gov

Under anaerobic conditions, a significant degradation pathway for highly chlorinated organic compounds is reductive dehalogenation. oup.comnih.gov This process involves the removal of chlorine atoms, which can lead to the formation of less chlorinated and often less toxic congeners. oup.com Anaerobic microorganisms, such as those from the Dehalococcoides genus, have been identified as key players in the reductive dechlorination of PCDD/Fs. nih.govresearchgate.net

Studies have shown that anaerobic enrichment cultures can dechlorinate various tetrachlorodibenzofurans. nih.gov For example, anaerobic microorganisms enriched from river sediments were able to reductively dechlorinate 1,2,3,4-tetrachlorodibenzo-p-dioxin, a related compound, to trichloro- and dichlorodibenzo-p-dioxins. oup.com The dechlorination process is influenced by the position of the chlorine atoms, with some positions being more susceptible to removal than others. researchgate.net Research suggests that PCDDs containing chlorine atoms only at the C1, C4, C6, and/or C9 positions can be completely dechlorinated to the non-chlorinated parent compound. researchgate.net

Under aerobic conditions, bacteria can utilize different enzymatic pathways to degrade chlorinated dibenzofurans. nih.gov The initial step often involves dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to ring cleavage. nih.govresearchgate.net Angular dioxygenases are particularly important in the degradation of dibenzofuran and its chlorinated derivatives. nih.gov

Bacteria such as Pseudomonas sp. and Terrabacter sp. have been shown to possess angular dioxygenases capable of acting on chlorinated dibenzofurans. nih.gov For example, some bacterial strains can transform 2-chlorodibenzofuran (B1219818) to 5-chlorosalicylic acid. nih.gov The degradation potential, however, can be dependent on the specific enzymes and the pattern of chlorine substitution. nih.gov In some cases, while initial oxidation occurs, the subsequent metabolic steps may be hindered, leading to the accumulation of intermediate products. researchgate.net

The microbial degradation pathways for chlorinated dibenzofurans form the basis for bioremediation strategies at contaminated sites. nih.gov Bioremediation aims to use the metabolic capabilities of microorganisms to remove or detoxify pollutants from the environment. nih.gov This approach is considered a potentially cost-effective and environmentally friendly alternative to physical and chemical treatment methods. nih.gov

Strategies such as bioaugmentation, which involves the introduction of specific microorganisms with desired degradation capabilities to a contaminated site, and biostimulation, which involves the addition of nutrients to stimulate the activity of indigenous microbial populations, are being explored. nih.gov The success of bioremediation depends on various factors, including the specific contaminants present, the environmental conditions, and the presence and activity of appropriate microbial communities. nih.govnih.gov Research continues to focus on identifying and characterizing new microbial strains and understanding the complex interactions within microbial communities to enhance the efficiency of bioremediation for sites contaminated with compounds like this compound. nih.gov

Photolytic Degradation Considerations for Chlorinated Dibenzofurans

Photolytic degradation, or photolysis, is a significant abiotic process that contributes to the breakdown of chlorinated dibenzofurans in the environment. This process involves the absorption of light energy, particularly the ultraviolet (UV) component of sunlight, which can lead to the cleavage of chemical bonds within the molecule. nih.gov

The rate and efficiency of photolytic degradation are influenced by several factors, including the wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil, or air). For instance, the presence of organic hydrogen donors, such as solvents or natural organic films, can accelerate the degradation of chlorinated aromatic compounds. nih.gov

Research on the photolysis of PCDFs has shown that the primary degradation pathway often involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.net This process typically leads to the formation of less chlorinated and generally less toxic congeners. Studies on related compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have demonstrated that photocatalytic degradation in the presence of catalysts like titanium dioxide (TiO2) can be highly effective, achieving significant degradation within hours. mdpi.com

The direct photolysis rate of PCDFs has been observed to be faster than that of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov Experimental results suggest that the primary degradation pathway for direct photolysis of PCDD/Fs is the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov

Table 1: Factors Influencing Photolytic Degradation of Chlorinated Dibenzofurans

FactorDescriptionImpact on Degradation
Light Wavelength The energy of light is inversely proportional to its wavelength. UV radiation (especially wavelengths below 290 nm) is most effective. nih.govHigher energy UV light generally leads to faster degradation rates.
Hydrogen Donors Organic molecules that can donate a hydrogen atom. nih.govPresence of hydrogen donors accelerates reductive dechlorination. nih.gov
Photocatalysts Substances that increase the rate of a photoreaction without being consumed. Examples include TiO2, ZnO/SnO2. mdpi.comnih.govCatalysts can significantly enhance the degradation rate and efficiency. mdpi.comnih.gov
Environmental Matrix The medium in which the compound is present (e.g., water, soil, air).Adsorption to soil particles can reduce the availability of the compound for photolysis. In water, the presence of dissolved organic matter can act as a photosensitizer. wikipedia.org
Chlorine Substitution The number and position of chlorine atoms on the dibenzofuran molecule.The rate of photocatalytic degradation tends to decrease as the number of chlorine atoms increases. nih.gov

Table 2: Research Findings on the Degradation of Chlorinated Dibenzofurans and Related Compounds

Compound(s)Degradation ProcessKey FindingsReference(s)
Mixed PCDDs and PCDFsDirect PhotolysisThe direct photolysis rate of PCDFs was faster than that of PCDDs. The primary degradation pathway was C-Cl bond cleavage. nih.gov
1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TeCDF)Anaerobic Reductive DechlorinationDechlorination occurred mainly via 1,3,4-trichlorodibenzofuran (B13748373) to 1,3-dichlorodibenzofuran. nih.gov
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Photocatalytic DegradationUsing an AgTiY catalyst and UV light (302 nm), 91% removal was achieved in 60 minutes and 98-99% after five hours. The main degradation product was 2,3,7-trichlorodibenzo-p-dioxin. mdpi.com
2,7-Dichlorodibenzo-p-dioxin and 1,2,3,4-Tetrachlorodibenzo-p-dioxinAerobic Biotransformation by Sphingomonas wittichii RW12,7-Dichlorodibenzo-p-dioxin was transformed to 4-chlorocatechol. 1,2,3,4-Tetrachlorodibenzo-p-dioxin yielded 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. nih.govresearchgate.net
Mono- and Dichlorinated DibenzofuransDegradation by Sphingomonas sp. strain RW1The strain degraded several mono- and dichlorinated dibenzofurans to the corresponding salicylates and catechols. researchgate.net

It is important to note that while these studies provide valuable insights into the degradation of chlorinated dibenzofurans, the specific degradation kinetics and pathways for this compound may vary. Further research is needed to fully elucidate its environmental fate.

Advanced Analytical Methodologies for Isomer Specific Determination of 1,4,6,9 Tetrachlorodibenzofuran

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

Gas chromatography is the primary method for separating individual PCDF isomers before they enter the mass spectrometer. The choice and optimization of the capillary column are critical for achieving the necessary resolution to distinguish between closely related isomers. nih.gov

Optimization of Capillary Columns for Tetrachlorodibenzofuran Isomer Resolution (e.g., ZB-Dioxin GC column)

Table 1: Features of Optimized ZB-Dioxin GC Column for Furan (B31954) Isomer Analysis

FeatureDescriptionBenefit
Proprietary Selectivity Unique phase chemistry tailored for dioxin and furan separation. windows.netphenomenex.comEnhanced resolution between critical isomers, including tetrachlorodibenzofurans. phenomenex.com
Single Column Solution Provides sufficient separation to meet regulatory requirements without a confirmation column. windows.netIncreases laboratory productivity by 50% and reduces instrument load. phenomenex.com
MS Certified Low-bleed characteristics ensure compatibility with sensitive mass spectrometers. phenomenex.comImproved signal-to-noise ratio and longer column lifetime.
Regulatory Compliance Exceeds performance requirements of methods like EPA 1613 for isomer separation. windows.netEnsures data quality and acceptance for regulatory monitoring.

Challenges in Chromatographic Baseline Separation of Co-eluting Isomers

A significant challenge in the analysis of tetrachlorodibenzofurans is the sheer number of possible isomers and their similar physicochemical properties, which leads to co-elution on GC columns. researchgate.net Even with highly selective columns, complete baseline separation of all 136 tetra- to octa-chlorinated dioxins and furans is difficult. researchgate.net For example, studies comparing different columns, such as DB-17ms and VF-17ms, show that certain congeners that are separated on one column may co-elute on another. researchgate.net U.S. EPA methods acknowledge that for certain isomers, like 2,3,7,8-TCDF, achieving isomer specificity on a single 5% phenyl phase column is not always possible, necessitating confirmation on a different phase column. windows.net This co-elution complicates accurate quantification and requires highly selective detection methods to differentiate between isomers that exit the GC column simultaneously. researchgate.net

Mass Spectrometry Techniques for Detection and Quantification

Mass spectrometry provides the necessary selectivity and sensitivity for detecting the trace levels of 1,4,6,9-tetrachlorodibenzofuran found in environmental and biological samples. The choice of ionization technique and mass analyzer plays a crucial role in the performance of the method.

High-Resolution Mass Spectrometry (HRMS) Applications

For decades, HRGC coupled with HRMS has been the established "gold standard" for the analysis of dioxins and furans. nih.govchromatographyonline.com This technique offers the high sensitivity and selectivity required to meet stringent regulatory demands. waters.com HRMS instruments, typically magnetic sector analyzers, are operated at a resolving power of 10,000 or greater. waters.com This high resolution allows for the accurate measurement of the mass-to-charge ratio of an ion, enabling the differentiation of target analytes from background interferences that may have the same nominal mass. By monitoring specific characteristic ions and their isotopic ratios, HRMS provides a high degree of confidence in both the identification and quantification of compounds like this compound, even at parts-per-trillion levels. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

More recently, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), often using a triple quadrupole (TQ) mass spectrometer, has emerged as a viable and, in some cases, superior alternative to HRMS. waters.comscioninstruments.com This technique involves selecting a specific precursor ion (e.g., the molecular ion of this compound), fragmenting it through collision-induced dissociation, and then monitoring for one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides an additional layer of selectivity. scioninstruments.com The sensitivity of modern GC-MS/MS systems can surpass that of HRMS, in part because the tandem MS process significantly reduces chemical noise reaching the detector. waters.com Regulatory bodies, including in the European Union, have accepted GC-MS/MS as a confirmatory method for dioxin and furan analysis. scioninstruments.comwur.nl

Table 2: Advantages of Tandem MS (GC-MS/MS) for Furan Analysis

AdvantageDescriptionSource
Enhanced Selectivity Monitors specific precursor-to-product ion transitions, reducing interferences. scioninstruments.com
Improved Sensitivity Soft ionization techniques (like APGC) reduce fragmentation, concentrating ion current in the precursor ion, leading to better signal-to-noise. waters.com
Operational Simplicity Triple quadrupole instruments generally have lower maintenance requirements and are easier to operate than magnetic sector HRMS instruments. scioninstruments.com
Regulatory Acceptance Approved as a confirmatory technique for food and feed analysis in the EU and has received interim approval from the US EPA. waters.comscioninstruments.com

Comparative Performance of Electron-Impact (EI) and Negative Chemical Ionization (NCI) Mass Spectrometry

Electron-Impact (EI) Ionization: EI is a "hard" ionization technique that imparts high energy to the analyte molecule, causing extensive and reproducible fragmentation. jordilabs.comazom.com This fragmentation pattern is like a fingerprint, which is excellent for structural elucidation and identification by comparison to spectral libraries. jordilabs.com However, the high energy can lead to a weak or absent molecular ion, which can complicate the identification of unknown compounds. azom.com For quantitative analysis of some compounds, EI can provide the best sensitivity. nih.gov

Negative Chemical Ionization (NCI) Ionization: NCI is a "soft" ionization technique. It is a highly selective method for compounds containing electronegative atoms, such as the chlorine atoms in tetrachlorodibenzofuran. researchgate.net This process imparts less energy to the analyte, resulting in less fragmentation and typically a strong molecular ion or a related high-mass ion. jordilabs.comazom.com This increases confidence in molecular weight determination. jordilabs.com For many halogenated compounds, NCI provides significantly higher sensitivity and selectivity compared to EI, with limits of detection that can be orders of magnitude lower. researchgate.netnih.gov

The choice between EI and NCI depends on the analytical goal. EI provides robust, library-matchable fragmentation, while NCI offers superior sensitivity and selectivity for electronegative compounds like this compound.

Table 3: Comparison of EI and NCI Ionization for Mass Spectrometry

FeatureElectron-Impact (EI)Negative Chemical Ionization (NCI)
Ionization Energy High ("Hard" Ionization) azom.comLow ("Soft" Ionization) azom.com
Fragmentation Extensive, produces a characteristic fingerprint. jordilabs.comMinimal, often preserves the molecular ion. jordilabs.com
Molecular Ion Often weak or absent. azom.comGenerally strong and readily observed. azom.com
Selectivity Lower; based on fragmentation patterns.Higher for electronegative compounds. researchgate.net
Sensitivity Can be very sensitive for quantitation. nih.govOften provides significantly lower detection limits for target compounds. researchgate.netnih.gov
Primary Use General-purpose analysis, library matching.Trace analysis of specific electronegative compounds (e.g., halogenated).

Comprehensive Sample Preparation and Clean-up Procedures for Complex Environmental Matrices

The analysis of this compound in complex environmental matrices such as soil, sediment, water, and biological tissues presents a significant analytical challenge due to the presence of numerous interfering compounds. biotage.com Therefore, a multi-step sample preparation and clean-up procedure is essential to isolate the target analyte and remove matrix interferences before instrumental analysis. nih.gov

The initial step typically involves matrix-specific extraction techniques. For solid samples like soil and sediment, Soxhlet extraction or pressurized fluid extraction are commonly employed using organic solvents such as toluene (B28343) or a hexane/acetone mixture. well-labs.comadvancechemjournal.com For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) is utilized. biotage.comepa.gov Following extraction, the crude extract contains a wide range of co-extracted substances, including lipids, oils, and other persistent organic pollutants (POPs), which can interfere with the analysis.

A critical part of the sample preparation is the multi-column cleanup process. fms-inc.com This often involves a series of chromatographic columns packed with different adsorbents to separate the PCDFs from interfering compounds. A common approach utilizes a multi-layer silica (B1680970) gel column, which may contain layers of silica gel modified with sulfuric acid and potassium hydroxide, to remove oxidizable and acidic/basic interferences. sigmaaldrich.comlcms.czsigmaaldrich.comfujifilm.com This is often followed by an alumina (B75360) column to further fractionate the extract. epa.gov For highly contaminated samples, an additional carbon column, such as activated carbon or carbon-dispersed on silica, may be used to isolate planar molecules like PCDFs from non-planar compounds like polychlorinated biphenyls (PCBs). lcms.czglsciences.com The choice and sequence of these cleanup columns are tailored to the specific matrix and the expected interferences. epa.gov Automated multi-column cleanup systems are increasingly used to improve efficiency, reduce solvent consumption, and enhance reproducibility. fms-inc.com

Table 1: Common Sample Preparation and Clean-up Techniques for PCDF Analysis

Technique Purpose Typical Matrices References
Soxhlet ExtractionExtraction of analytes from solid samples.Soil, Sediment, Tissue well-labs.com
Pressurized Fluid Extraction (PFE)A faster alternative to Soxhlet extraction using elevated temperature and pressure.Soil, Sediment, Tissue well-labs.com
Solid-Phase Extraction (SPE)Extraction and concentration of analytes from liquid samples.Water biotage.com
Multi-layer Silica Gel ColumnRemoval of a broad range of interferences.Various environmental extracts sigmaaldrich.comlcms.czsigmaaldrich.com
Alumina Column ChromatographyFractionation and removal of polar interferences.Various environmental extracts epa.gov
Carbon Column ChromatographySeparation of planar compounds (PCDD/Fs) from non-planar compounds (PCBs).Various environmental extracts lcms.czglsciences.com

Application of Isotope Dilution Mass Spectrometry for Trace Analysis and Quantification Accuracy

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of trace levels of PCDFs, including this compound. researchgate.netisotope.com This technique relies on the addition of a known amount of an isotopically labeled analog of the target analyte, typically a ¹³C-labeled standard, to the sample prior to extraction and cleanup. well-labs.comwell-labs.comepa.gov

The fundamental principle of IDMS is that the labeled internal standard behaves chemically and physically identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. epa.gov Any losses of the analyte during sample preparation will be mirrored by proportional losses of the labeled internal standard.

The analysis is performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). well-labs.comresearchgate.netthermofisher.com The HRGC separates the different PCDF isomers, while the HRMS provides highly selective and sensitive detection. nih.gov The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it monitors specific ions characteristic of both the native and the labeled PCDF. The concentration of the native analyte is then calculated based on the response ratio of the native analyte to the labeled internal standard and the known amount of the labeled standard added. epa.gov This approach effectively corrects for any analyte losses during the analytical process, leading to highly accurate and precise quantification, even at parts-per-quadrillion (ppq) levels. researchgate.net

Table 2: Key Features of Isotope Dilution Mass Spectrometry for PCDF Analysis

Feature Description Advantage References
Labeled Internal Standards¹³C-labeled analogs of the target analytes are added at the beginning of the sample preparation.Corrects for analyte losses during extraction and cleanup. well-labs.comwell-labs.comepa.gov
High-Resolution Gas Chromatography (HRGC)Provides separation of individual PCDF isomers.Enables isomer-specific quantification. well-labs.comnih.gov
High-Resolution Mass Spectrometry (HRMS)Offers high selectivity and sensitivity for detection.Minimizes interferences from other compounds. nih.govresearchgate.netthermofisher.com
Selected Ion Monitoring (SIM)The mass spectrometer is set to detect only specific ions characteristic of the analytes.Enhances sensitivity and specificity.
Response Ratio QuantificationThe concentration is determined by the ratio of the native analyte signal to the labeled standard signal.Provides highly accurate and precise results. epa.gov

Quality Assurance and Quality Control Protocols in Isomer-Specific Analysis

Stringent quality assurance (QA) and quality control (QC) protocols are indispensable in the isomer-specific analysis of this compound to ensure the reliability and defensibility of the analytical data. ca.govepa.gov These protocols are implemented throughout the entire analytical process, from sample collection to data reporting. epa.gov

Key QA/QC measures include the analysis of various types of blank samples to monitor for potential contamination. Method blanks, which are clean matrices carried through the entire analytical procedure, are used to assess contamination introduced during sample preparation and analysis. cloudfront.net Field blanks are used to check for contamination during sample collection and transport. bacwa.org

The performance of the analytical method is continuously monitored through the analysis of quality control samples. ca.gov These include laboratory control samples (LCS) or quality control check samples (QCS), which are clean matrices spiked with a known concentration of the target analytes. epa.govwell-labs.com The recovery of the spiked analytes must fall within established acceptance limits to demonstrate the accuracy of the method. nih.gov Matrix spike/matrix spike duplicate (MS/MSD) samples are also analyzed to assess the effect of the sample matrix on the analytical method's performance. bacwa.org

Instrument performance is also rigorously monitored. This includes regular calibration of the instrument using a series of calibration standards to establish the linear range and response factors. nih.gov The resolution of the gas chromatographic column is checked to ensure adequate separation of critical isomers. epa.gov The mass accuracy and ion abundance ratios in the mass spectrometer are also verified to ensure correct identification of the analytes. epa.gov

Table 3: Essential Quality Assurance/Quality Control (QA/QC) Procedures

QA/QC Procedure Purpose Acceptance Criteria Example References
Method BlankTo assess laboratory contamination.Analyte concentration should be below the method detection limit. cloudfront.net
Field BlankTo assess contamination during sampling and transport.Analyte concentration should be below the method detection limit. bacwa.org
Laboratory Control Sample (LCS)To monitor the accuracy and performance of the overall analytical method.Percent recovery of spiked analytes should be within 70-130%. well-labs.com
Matrix Spike/Matrix Spike Duplicate (MS/MSD)To evaluate matrix effects on analyte recovery and precision.Percent recovery and relative percent difference (RPD) should meet method-specific criteria. bacwa.org
Instrument CalibrationTo establish the quantitative relationship between instrument response and analyte concentration.The relative standard deviation (RSD) of response factors should be < 20%. epa.govnih.gov
Isomer Specificity TestTo ensure adequate chromatographic separation of critical isomers.Valley height between adjacent peaks should be < 25%. epa.gov
Ion Abundance Ratio CheckTo confirm the identity of the detected analytes.The ratio must fall within established limits of the theoretical ratio. epa.gov

Q & A

Q. What analytical methods are recommended for isomer-specific identification of 1,4,6,9-tetrachlorodibenzofuran in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with high-resolution capillary columns (e.g., DB-5MS) is the gold standard for isomer-specific separation due to its ability to resolve chlorinated dibenzofuran congeners. Isotope dilution using ¹³C-labeled internal standards (e.g., 1,2,3,4-Tetrachloro[¹³C₁₂]dibenzofuran) improves quantification accuracy by correcting matrix effects . Liquid chromatography-tandem MS (LC-MS/MS) is complementary for polar metabolites in biological matrices .

Q. How does the environmental persistence of this compound compare to other tetrachlorinated dibenzofuran isomers?

Environmental persistence correlates with chlorine substitution patterns. Isomers with chlorines in lateral positions (e.g., 2,3,7,8-TCDF) exhibit higher bioaccumulation due to stronger binding to aryl hydrocarbon receptors (AhR). However, 1,4,6,9-TCDF’s log Kow (~6.5) suggests moderate hydrophobicity, leading to preferential adsorption to organic-rich sediments over water .

Q. What are the primary sources of this compound in industrial settings?

It is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. Unlike 2,3,7,8-TCDF, which is a known dioxin-like pollutant, 1,4,6,9-TCDF is less frequently monitored but detected in PCB-contaminated sites and historical pesticide stockpiles .

Advanced Research Questions

Q. How can metabolomics elucidate the hepatic toxicity mechanisms of this compound?

Targeted metabolomics using LC-MS/MS reveals disruptions in lipid metabolism pathways (e.g., upregulated triglycerides, phosphatidylcholines) in murine models. Coupled with transcriptomics, this approach identifies AhR-independent pathways, such as PPARγ activation, contributing to hepatic steatosis. Validation requires dose-response studies with isotopic tracers (e.g., ¹³C-palmitate) to track lipid flux .

Q. What experimental designs mitigate confounding factors in ecotoxicological studies of this compound?

  • Sediment spiking: Use organic-free artificial sediment to control for natural organic matter variability. Pre-equilibrate test compounds for >14 days to mimic aging .
  • Biotic pathways: Employ mesocosms with benthic invertebrates (e.g., Chironomus riparius) to assess bioaccumulation via sediment ingestion vs. water column exposure .
  • Negative controls: Include co-exposure to AhR antagonists (e.g., CH223191) to isolate receptor-mediated effects .

Q. How does photolytic degradation of this compound under concentrated solar radiation compare to thermal treatment?

Solar photolysis at 300–400 nm achieves >90% degradation at 250°C, whereas purely thermal systems require >400°C. Photolytic pathways involve C-Cl bond cleavage via radical intermediates, reducing toxic byproducts like 2,3,7,8-TCDF. Quantum yield calculations using actinometry (e.g., ferrioxalate) are critical for scaling reactor designs .

Q. What statistical methods resolve contradictions in environmental monitoring data for this compound?

Principal component analysis (PCA) of sediment geochemical parameters (e.g., organic carbon, grain size) identifies confounding variables affecting bioavailability. Bayesian hierarchical modeling accounts for censored data (e.g., values below detection limits) and spatial autocorrelation in contaminated sites .

Methodological Notes

  • Isomer Confirmation: Always cross-validate with certified reference materials (CRMs) from suppliers like Wel Standards Co. to avoid misidentification .
  • Toxicity Weighting: Use WHO toxic equivalency factors (TEFs) cautiously, as 1,4,6,9-TCDF lacks an assigned TEF, unlike 2,3,7,8-TCDF (TEF = 0.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.